1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine
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Overview
Description
1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine is an organic compound that features a cyclopropyl group and a chlorophenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylamine under basic conditions to form the intermediate 1-(4-chlorophenyl)-n1-cyclopropylethane. This intermediate is then subjected to a reductive amination process using ammonia or a primary amine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include various amine derivatives, hydroxylated compounds, and substituted chlorophenyl derivatives .
Scientific Research Applications
1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly by inhibiting certain enzymes or receptors involved in neurotransmission. This modulation can lead to anticonvulsant and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenylethylamine: Similar in structure but lacks the chlorophenyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the chlorophenyl and ethane-1,2-diamine backbone.
4-Chlorobenzylamine: Contains the chlorophenyl group but lacks the cyclopropyl and ethane-1,2-diamine backbone.
Uniqueness
1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine is unique due to its combination of a cyclopropyl group and a chlorophenyl group attached to an ethane-1,2-diamine backbone. This unique structure contributes to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C11H15ClN2 |
---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-cyclopropylethane-1,2-diamine |
InChI |
InChI=1S/C11H15ClN2/c12-9-3-1-8(2-4-9)11(7-13)14-10-5-6-10/h1-4,10-11,14H,5-7,13H2 |
InChI Key |
OBUAQINKWUMVIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(CN)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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